molecular formula C23H20N2O4S2 B2837143 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide CAS No. 898414-32-9

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide

Cat. No.: B2837143
CAS No.: 898414-32-9
M. Wt: 452.54
InChI Key: GTVYCPLFFYLUBX-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This class of compounds is extensively investigated in medicinal chemistry due to its diverse biological activities, which include potential applications as anticancer, antimicrobial, and anti-inflammatory agents . The structure incorporates a benzothiazole core, a privileged scaffold in drug discovery known for its ability to interact with various enzymatic targets, often through π-π stacking and hydrogen bonding . The molecule also features a phenolic hydroxyl group and a tosylpropanamide side chain, which may influence its solubility, metabolic stability, and binding affinity to biological targets. Benzothiazole-based compounds, particularly those with specific amide tethers, have shown promise in oncology research. Some analogues function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in breast cancer and other malignancies . The presence of the benzothiazole ring is a common feature in molecules designed to inhibit the ATP-binding pocket of EGFR . Furthermore, structurally related benzothiazole-phenyl amides have been explored as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Inhibition of these enzymes represents a modern polypharmacology approach for developing analgesic and anti-inflammatory agents that may avoid the side effects associated with current therapies like opioids . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or veterinary applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-15-6-9-17(10-7-15)31(28,29)13-12-22(27)24-16-8-11-18(20(26)14-16)23-25-19-4-2-3-5-21(19)30-23/h2-11,14,26H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVYCPLFFYLUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide typically involves a multi-step process:

  • Synthesis of Benzo[d]thiazole Intermediate:

    • Starting with 2-aminobenzenethiol, the intermediate is synthesized via cyclization with carbon disulfide and an oxidizing agent.

    • Conditions: Basic medium, often with potassium hydroxide, and an appropriate solvent such as ethanol.

  • Hydroxyphenyl Derivative Formation:

    • Reacting the benzo[d]thiazole intermediate with a hydroxybenzaldehyde in the presence of a base like sodium hydroxide.

    • Solvent: Ethanol or methanol.

  • Tosylpropanamide Synthesis:

    • Tosyl chloride is reacted with propanamide to yield the tosylpropanamide moiety.

    • Conditions: Basic medium, such as pyridine or a similar base.

  • Final Coupling Reaction:

    • The hydroxyphenyl-benzothiazole intermediate is coupled with the tosylpropanamide under dehydrating conditions.

    • Reagents: Dehydrating agents like DCC (dicyclohexylcarbodiimide).

    • Solvent: Dichloromethane or similar non-polar solvents.

Industrial Production Methods: Large-scale production utilizes similar reaction schemes but often with optimizations for yield and purity. Techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can undergo oxidation at the hydroxyphenyl moiety, forming quinone derivatives.

    • Reagents: Oxidizing agents like potassium permanganate.

  • Reduction: Reduction of the carbonyl group in the propanamide moiety.

    • Reagents: Reducing agents such as sodium borohydride.

  • Substitution: Aromatic substitution reactions on the benzothiazole ring.

    • Conditions: Electrophilic aromatic substitution in acidic or basic mediums.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Acidic catalysts like sulfuric acid for substitution reactions.

Major Products:

  • Oxidized Compounds: Quinone derivatives.

  • Reduced Compounds: Reduced forms of the propanamide moiety.

  • Substituted Derivatives: Variously substituted aromatic compounds depending on the reaction conditions.

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide has diverse applications in scientific research:

  • Chemistry: Utilized as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

  • Medicine: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: May serve as an intermediate in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide exerts its effects involves its interaction with specific molecular targets:

  • Molecular Targets: Enzymes involved in oxidative stress pathways, receptors involved in inflammatory responses.

  • Pathways: Modulates pathways associated with cellular signaling and gene expression, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Synthesis Method
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide (Target) Benzothiazole-phenyl 3-hydroxy, 3-tosylpropanamide ~445.5 (calculated) νO-H (~3400), νC=O (~1660), νS=O (~1150, ~1350) Amidation of amine with 3-tosylpropanoyl chloride (inferred)
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide Benzothiazole-phenyl 3-chloropropanamide 331.8 νC=O (~1680), νC-Cl (~700) Amidation with 3-chloropropanoyl chloride
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonyl, difluorophenyl ~480–520 (varies with X) νC=S (~1250), νNH (~3300) Cyclization of hydrazinecarbothioamides

Functional Group and Spectral Comparisons

  • Benzothiazole vs. Triazole Cores : The benzothiazole in the target compound provides a rigid aromatic system, whereas triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism (thione vs. thiol forms), influencing hydrogen-bonding and metal coordination . The absence of νS-H (~2500–2600 cm⁻¹) in triazole analogs confirms their thione tautomeric state .
  • Substituent Effects: The tosyl group in the target compound introduces two strong νS=O peaks (~1150 and ~1350 cm⁻¹), absent in the chloro analog . The 3-hydroxyphenyl group’s νO-H (~3400 cm⁻¹) distinguishes it from non-hydroxylated analogs.
  • Amide Linkage : All compounds share a carbonyl group (νC=O ~1660–1680 cm⁻¹), but the target compound’s tosylpropanamide chain increases steric bulk compared to the smaller chloro substituent in .

Pharmacological Implications (Inferred)

  • Benzothiazoles are associated with antitumor and antimicrobial activity.
  • Sulfonyl groups (as in triazoles ) often improve metabolic stability.
  • The chloro analog may serve as a kinase inhibitor precursor, with the chloro group acting as a leaving site for further derivatization.

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d]thiazole moiety : Known for its biological activity.
  • Hydroxyphenyl group : Implicated in various biochemical interactions.
  • Tosylpropanamide structure : Enhances solubility and stability.

The IUPAC name for this compound is N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-tosylpropanamide.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects .

1. Anti-inflammatory Properties

Research has demonstrated that this compound effectively inhibits COX enzymes, leading to decreased inflammation. This mechanism has been linked to various conditions such as arthritis and other inflammatory diseases.

2. Anticancer Effects

The compound has shown promise in inducing apoptosis in cancer cells through targeted molecular pathways. Studies indicate that it may interfere with key signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Research Findings on Biological Activity

StudyFocusFindings
Anti-inflammatoryInhibition of COX enzymes; reduced inflammation markers in vitro.
AnticancerInduction of apoptosis in various cancer cell lines; modulation of survival pathways.
AntimicrobialRelated compounds showed significant antimicrobial activity; potential for further exploration.

Clinical Implications

Given its biological activities, this compound holds potential as a therapeutic agent in treating inflammatory diseases and certain cancers. Ongoing research is necessary to fully elucidate its efficacy and safety profiles.

Q & A

Q. What are the optimal synthetic routes for N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including cyclization of the benzo[d]thiazole moiety, followed by coupling with a tosylpropanamide backbone. Key steps include:

  • Cyclization : Reacting 2-aminobenzenethiol with a carbonyl compound under reflux conditions to form the benzo[d]thiazole core .
  • Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to attach the tosylpropanamide group under inert atmospheres (e.g., nitrogen) .
  • Optimization : Temperature control (60–80°C for reflux) and solvent selection (DMF or dichloromethane) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with aromatic protons in the benzo[d]thiazole ring appearing at δ 7.2–8.5 ppm .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (tosyl S=O) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 423.08) .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Kinase Inhibition Assays : Use recombinant Nek2 or Hec1 enzymes with ATP-Glo™ kits to measure IC₅₀ values .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of its structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculate electron density maps (B3LYP/6-31G* level) to identify reactive sites (e.g., hydroxyl and tosyl groups) and predict binding affinities to kinase targets .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with Nek2 (PDB ID: 2J6T), focusing on hydrogen bonds between the hydroxyl group and Asp159 .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Standardized Assay Conditions : Control variables like ATP concentration (1 mM) and pH (7.4) in kinase assays .
  • Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if metabolic degradation affects potency .
  • Crystallographic Analysis : Solve co-crystal structures with target enzymes to validate binding modes .

Q. What strategies are effective for modifying the compound to enhance selectivity against off-target kinases?

  • Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to reduce off-target binding .
  • Prodrug Design : Mask the hydroxyl group with acetyl-protected prodrugs to improve cell permeability and reduce hepatic clearance .

Q. How can synthetic by-products be minimized during large-scale production?

  • Flow Chemistry : Use continuous flow reactors to control residence time and temperature, reducing side reactions (e.g., over-oxidation) .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress and adjust conditions dynamically .

Methodological Considerations

Q. What experimental controls are critical in bioactivity studies?

  • Positive Controls : Use staurosporine (kinase inhibition) and ciprofloxacin (antimicrobial activity) to validate assay reliability .
  • Solvent Controls : Include DMSO (≤0.1% v/v) to rule out solvent-mediated effects .

Q. How should stability studies be designed for this compound under physiological conditions?

  • pH-Varied Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and analyze degradation via HPLC at 0, 6, 12, and 24 hours .
  • Light Sensitivity : Store aliquots in amber vials and compare degradation rates under UV/VIS light exposure .

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